(2Z)-6-(4-chlorobenzyl)-2-(3-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
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Overview
Description
(2Z)-6-[(4-CHLOROPHENYL)METHYL]-2-[(3-METHOXYPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex organic compound characterized by its unique thiazolo-triazine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-[(4-CHLOROPHENYL)METHYL]-2-[(3-METHOXYPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions under controlled conditions to form the final product. Common reagents used in these reactions include chlorinated aromatic compounds, methoxy-substituted benzylidene derivatives, and various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as crystallization, purification, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-[(4-CHLOROPHENYL)METHYL]-2-[(3-METHOXYPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .
Scientific Research Applications
(2Z)-6-[(4-CHLOROPHENYL)METHYL]-2-[(3-METHOXYPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of advanced materials and chemical products .
Mechanism of Action
The mechanism of action of (2Z)-6-[(4-CHLOROPHENYL)METHYL]-2-[(3-METHOXYPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Steviol Glycosides: Compounds responsible for the sweet taste of Stevia leaves, used as natural sweeteners.
Triple Bonds: Chemical bonds involving six bonding electrons, common in nitrogen molecules.
Uniqueness
(2Z)-6-[(4-CHLOROPHENYL)METHYL]-2-[(3-METHOXYPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE stands out due to its unique thiazolo-triazine structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H14ClN3O3S |
---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
(2Z)-6-[(4-chlorophenyl)methyl]-2-[(3-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C20H14ClN3O3S/c1-27-15-4-2-3-13(9-15)11-17-19(26)24-20(28-17)22-18(25)16(23-24)10-12-5-7-14(21)8-6-12/h2-9,11H,10H2,1H3/b17-11- |
InChI Key |
HAXVIIAYGKITTJ-BOPFTXTBSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)Cl)S2 |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)Cl)S2 |
Origin of Product |
United States |
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